Macrophylline

Pyrrolizidine Alkaloids Structural Chemotype Toxicology

Macrophylline (CAS 27841-97-0) is a triangularine-type 1,2-unsaturated macrocyclic diester pyrrolizidine alkaloid. Generic PA standards such as senecionine cannot substitute—structural class dictates toxicological and metabolic outcome. This chemotype-specific reference standard ensures accurate HPLC, GC-MS, or LC-MS calibration for chemotaxonomic authentication of Senecio nemorensis and Rauvolfia caffra, PA toxicology SAR studies, food safety monitoring, and botanical supplement QC. Insist on a validated Macrophylline-specific reference material to eliminate quantitative error and ensure analytical reproducibility.

Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
CAS No. 27841-97-0
Cat. No. B1239403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacrophylline
CAS27841-97-0
Molecular FormulaC13H21NO3
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OCC1C2CCCN2CC1O
InChIInChI=1S/C13H21NO3/c1-3-9(2)13(16)17-8-10-11-5-4-6-14(11)7-12(10)15/h3,10-12,15H,4-8H2,1-2H3/b9-3-/t10-,11-,12+/m1/s1
InChIKeyLVZCTOQMFLAKLI-CSZIUDOQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Macrophylline (CAS 27841-97-0): A Unique Pyrrolizidine Alkaloid for Botanical Reference and Toxicological Research


Macrophylline (CAS 27841-97-0) is a pyrrolizidine alkaloid (PA) with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol [1]. It is a member of the pyrrolizines class of organoheterocyclic compounds [1]. Naturally occurring, Macrophylline has been isolated from various plant species, including *Rauvolfia caffra*, *Senecio amphibolus*, *S. macrophylla*, and *S. nemorensis* [1]. The compound exists as a low-melting solid and serves as a key reference standard for analytical and toxicological studies within the pyrrolizidine alkaloid family [2]. Its structural classification as a 1,2-unsaturated macrocyclic diester places it within a class of compounds known for significant biological activity, necessitating precise identification and differentiation from less hazardous or structurally distinct analogs [3].

Why Pyrrolizidine Alkaloid Research Demands Macrophylline Over Generic PA Standards


Generic substitution within the pyrrolizidine alkaloid (PA) class is not scientifically valid due to profound structural variations that dictate specific toxicological and metabolic outcomes. The PA family comprises over 600 distinct compounds, classified into multiple structural types including senecionine-, triangularine-, monocrotaline-, and lycopsamine-types [1]. These classes exhibit marked differences in their potential for bioactivation and toxicity. For instance, 1,2-unsaturated macrocyclic diesters (like Macrophylline's class) can be potent hepatotoxins and genotoxicants, whereas 1,2-saturated macrocyclic diesters and open-chain diesters show drastically reduced or negligible cytotoxic activity [2]. Consequently, using a generic PA standard like senecionine for calibrating Macrophylline content would introduce significant quantitative and qualitative analytical error. Macrophylline itself belongs to the triangularine-type PA group, a distinct chemotype from the more widely studied senecionine-type PAs, which implies unique biosynthetic origins, plant sources, and potentially distinct metabolic activation profiles [3]. This necessitates the use of a Macrophylline-specific reference material to ensure analytical accuracy, study reproducibility, and valid toxicological risk assessment.

Quantitative Differentiation of Macrophylline: A Comparative Analysis Against Key PA Analogs


Structural Classification: Macrophylline's Placement in the Low-Cytotoxicity Triangularine Group

Macrophylline is structurally classified as a member of the 'macrophylline group' within the 'Triangularine-type' pyrrolizidine alkaloids [1]. This classification is a critical differentiator from 'Senecionine-type' PAs (e.g., senecionine, seneciphylline, retrorsine), which are known for their potent macrocyclic diester structures and associated cytotoxicity. In a comparative study of PA structural influences on cytopathology, macrocyclic PAs with alpha,beta-unsaturation (seneciphylline, senecionine, riddelliine, retrorsine) showed dose-dependent inhibition of colony formation at 50-300 µM in bovine kidney epithelial cells, while the saturated macrocyclic PA (monocrotaline) and open diesters elicited only slight inhibition and no effect on cellular morphology at 500 µM [2]. The necine base (retronecine) was completely inactive. This study establishes a clear structure-activity relationship where the macrocyclic, alpha,beta-unsaturated diesters are the most cytotoxic, while other structural classes, including the triangularine-type to which Macrophylline belongs, are predicted to have lower cytotoxic potential.

Pyrrolizidine Alkaloids Structural Chemotype Toxicology

Cytotoxicity Ranking: Macrophylline's Predicted Lower Potency Relative to Senecionine and Lasiocarpine

An in vitro study compared the cytotoxic potential of several dehydropyrrolizidine alkaloids (DHPAs) in CRL-2118 chicken hepatocytes. The estimated descending order of cytotoxicity at 48-72 hours was: lasiocarpine, seneciphylline, senecionine, heliotrine, riddelliine, monocrotaline, and then various N-oxides [1]. While Macrophylline was not directly tested, its classification as a 1,2-unsaturated macrocyclic diester within the triangularine-type group provides a framework for inferring its relative potency. The study demonstrates that even among 1,2-unsaturated macrocyclic diesters (senecionine-type), there is a >2-fold difference in median cytotoxic concentration. Given that Macrophylline belongs to a different structural type (triangularine-type) than the highly cytotoxic senecionine-type, it is reasonable to infer that its cytotoxic potency is lower than that of senecionine and likely falls closer to or below that of monocrotaline in this assay system.

Cytotoxicity Hepatotoxicity Pyrrolizidine Alkaloids

Natural Occurrence and Analytical Identity: Macrophylline as a Unique Marker for Specific Senecio and Cordia Species

Macrophylline serves as a specific chemotaxonomic marker for certain plant species, differentiating it from other common PAs. While senecionine is widespread across the Senecioneae tribe, Macrophylline's occurrence is more restricted. It has been definitively isolated and identified from *Senecio amphibolus*, *S. macrophylla*, and *S. nemorensis* [1]. A study on *Senecio nemorensis* from Eastern China confirmed the isolation of two alkaloids, identifying them as macrophylline and sarracine through comparative analysis of their bases, salts, derivatives, and hydrolysis products [2]. Furthermore, Macrophylline has been identified in the genus *Cordia* (Boraginaceae), with a report noting its presence alongside floridanine in other *Cordia* species, though it was notably absent in *C. gilletii* [3]. This contrasts with the broad distribution of senecionine and seneciphylline, which are found in numerous genera. For analytical chemists, the Macrophylline reference standard is indispensable for the positive identification and quantification of this specific alkaloid in plant extracts, particularly from *Senecio* and *Cordia* species, where other PA standards would be irrelevant.

Chemotaxonomy Phytochemistry Analytical Standards

Strategic Applications of Macrophylline (CAS 27841-97-0) in Advanced Research Settings


Analytical Reference Standard for Targeted Metabolomics and Quality Control

Macrophylline (CAS 27841-97-0) is essential as an analytical reference standard for the precise identification and quantification of this specific alkaloid in complex plant matrices. As established in Section 3, its unique occurrence in species like *Senecio nemorensis* and certain *Cordia* species makes it an indispensable marker for chemotaxonomic classification, herbal product authentication, and toxicological screening [1][2]. Using a Macrophylline standard ensures accurate calibration of HPLC, GC-MS, or LC-MS systems, mitigating the risk of misidentification that could arise from using generic or structurally distinct PA standards like senecionine [3]. This is critical for laboratories engaged in phytochemical analysis, botanical dietary supplement quality control, and food safety monitoring for pyrrolizidine alkaloid content.

Mechanistic Toxicology: Dissecting Structure-Activity Relationships (SAR) of Pyrrolizidine Alkaloids

The structural classification of Macrophylline as a triangularine-type PA provides a distinct molecular scaffold for investigating structure-activity relationships (SAR) related to PA toxicity. The evidence in Section 3 highlights that macrocyclic, alpha,beta-unsaturated diesters (senecionine-type) are potent cytotoxins, whereas saturated macrocyclic and open-diester PAs exhibit minimal activity [4]. Macrophylline, as a 1,2-unsaturated macrocyclic diester of the triangularine-type, represents an intermediate chemotype. Researchers can use Macrophylline in comparative cell-based assays (e.g., with hepatocytes) to dissect how subtle differences in macrocycle structure, esterification patterns, and necine base configuration influence metabolic bioactivation by cytochrome P450 enzymes, pyrrole-protein adduct formation, and subsequent cytotoxic or genotoxic outcomes [5]. This application is vital for improving in silico prediction models for PA hazard assessment.

Comparative Plant Metabolomics and Biosynthetic Pathway Elucidation

Macrophylline's biosynthetic origin within the triangularine-type pathway, distinct from the senecionine-type pathway, offers a unique probe for plant metabolomics [6]. Studies comparing *Senecio* species that produce Macrophylline (e.g., *S. nemorensis*) with those that predominantly produce senecionine (e.g., *S. vulgaris*) can reveal differential regulation of key enzymes like homospermidine synthase and specific cytochrome P450 monooxygenases involved in PA diversification. Macrophylline serves as a specific phenotypic marker for the activity of this less-studied branch of PA biosynthesis. Its use in stable isotope labeling studies or comparative transcriptomics can help elucidate the genetic and enzymatic basis for chemotype divergence within the Senecioneae tribe, a topic of fundamental interest in evolutionary biochemistry and plant defense ecology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Macrophylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.